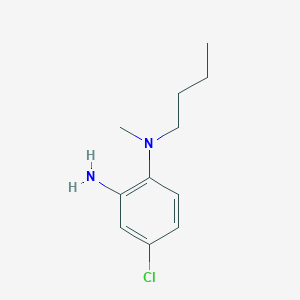

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

CAS No.: 1019110-34-9

Cat. No.: VC2261803

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019110-34-9 |

|---|---|

| Molecular Formula | C11H17ClN2 |

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |

| Standard InChI Key | GLPYIZQDFPPCRR-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C1=C(C=C(C=C1)Cl)N |

| Canonical SMILES | CCCCN(C)C1=C(C=C(C=C1)Cl)N |

Introduction

Chemical Identity and Structure

Nomenclature and Classification

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine belongs to the chemical class of aromatic amines, characterized by amino groups attached to an aromatic ring system. The compound is identified by several technical identifiers that facilitate its recognition in chemical databases and research literature. These identifiers establish its unique chemical identity among related compounds.

The compound is registered with CAS number 1019110-34-9, which serves as its unique identifier in chemical databases. Its IUPAC name is 1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine, providing a standardized naming convention that describes its chemical structure. This systematic nomenclature indicates the presence of a benzene ring with a butyl group and a methyl group attached to nitrogen atoms, along with a chlorine atom at position 4.

In chemical informatics, the compound is represented by specific codes that describe its structure in computer-readable formats. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3, which provides a unique representation of the molecular structure. The corresponding InChIKey, GLPYIZQDFPPCRR-UHFFFAOYSA-N, serves as a condensed digital identifier used in databases and search engines.

Structural Characteristics

The molecular structure of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine features several key elements that define its chemical behavior and reactivity. The compound has a molecular formula of C11H17ClN2 with a calculated molecular weight of 212.72 g/mol. This structure consists of a benzene ring as the core, with specific functional groups attached at defined positions.

The arrangement of functional groups includes:

-

A butyl group (-CH2CH2CH2CH3) and a methyl group (-CH3) attached to one of the nitrogen atoms (N1)

-

A chlorine atom at position 4 of the benzene ring

-

Two amine functionalities, providing potential sites for hydrogen bonding and nucleophilic reactions

Table 1: Chemical Identity Information for N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

| Property | Value |

|---|---|

| CAS Number | 1019110-34-9 |

| Molecular Formula | C11H17ClN2 |

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |

| InChIKey | GLPYIZQDFPPCRR-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Pathways

The synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine typically involves a multi-step process beginning with benzene derivatives. The synthetic route employs various chemical transformations to achieve the final desired compound structure with the appropriate functional groups in their specified positions. Understanding these synthetic pathways is essential for laboratory-scale preparation and potential industrial production.

The primary synthetic approach involves nitration of appropriate benzene derivatives followed by several functional group modifications. These modifications sequentially introduce the chlorine atom, amine groups, and alkyl substituents (butyl and methyl groups) at their designated positions. Each step requires specific reaction conditions to ensure selectivity and yield.

A typical synthesis procedure may follow this general pathway:

-

Nitration of a suitable benzene starting material to introduce the nitro group

-

Chlorination at the para position relative to the nitro group

-

Reduction of the nitro group to form the amine functionality

-

Selective alkylation to introduce the butyl and methyl groups on the nitrogen atom

These reactions require careful control of temperature, solvent choice, catalyst selection, and reactant ratios to achieve high yields and minimize unwanted side products. For instance, the reduction step often utilizes tin(II) chloride in ethanol to efficiently convert the nitro group to an amine.

Chemical Properties and Reactivity

Reaction Mechanisms and Transformations

The reactive nature of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine stems from its functional groups, particularly the amine functionalities and the chlorine substituent. These groups provide sites for various chemical transformations that can be exploited in synthesis or understanding its biological activity.

The compound participates in several reaction types:

-

Electrophilic aromatic substitution reactions, although these are influenced by the existing substituents. The amine groups activate the ring toward electrophilic attack, while the chlorine has a deactivating effect.

-

Nucleophilic substitution reactions, particularly at the carbon bearing the chlorine atom. The chlorine can be displaced by various nucleophiles under appropriate conditions.

-

Oxidation reactions involving the amine groups, which can lead to the formation of imines or nitroso compounds depending on the oxidizing agent and conditions.

-

Acylation of the primary amine group, providing a route to amide derivatives that may have modified biological properties.

The mechanism of these reactions typically involves the formation of reactive intermediates, such as carbocations in electrophilic substitutions or anionic species in nucleophilic processes. The presence of both electron-donating and electron-withdrawing groups creates an interesting electronic environment that influences reaction pathways and kinetics.

Common reagents used in reactions with this compound include:

-

Acylating agents (acid chlorides, anhydrides)

-

Alkylating agents (alkyl halides, sulfates)

-

Oxidizing agents (hydrogen peroxide, potassium permanganate)

-

Reducing agents (lithium aluminum hydride, sodium borohydride)

Each reagent interacts with specific functional groups in the molecule, leading to selective transformations that can be utilized in synthetic applications.

Biological Activity and Mechanism of Action

Molecular Interactions and Cellular Effects

The mechanism of action for N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine involves specific interactions with molecular targets within biological systems. These interactions are responsible for the compound's observed biological effects and provide insights into its potential therapeutic applications.

The compound can bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects. This binding capacity enables it to influence specific cellular pathways involved in inflammation, cell proliferation, or other biological processes. The structural features of the compound, particularly the aromatic ring with its substituents, contribute to its binding affinity and selectivity for certain molecular targets.

At the cellular level, the compound may affect:

-

Enzyme activity, particularly those involved in inflammatory signaling cascades

-

Receptor-mediated signaling pathways

-

Gene expression patterns related to inflammation

-

Cellular metabolism and energy production

Table 2: Biological Activity Profile of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

| Biological Effect | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory activity | Inhibition of nitric oxide (NO) production | Inflammatory conditions, autoimmune disorders |

| Enzyme modulation | Interaction with specific enzymes and receptors | Pharmacological research, drug development |

| Signaling pathway effects | Alteration of cellular signaling cascades | Therapeutic intervention in dysregulated pathways |

Applications in Research and Development

Medicinal Chemistry Applications

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine has significant applications in medicinal chemistry due to its unique structure and biological properties. The compound serves as a valuable tool in drug discovery and development processes, particularly in the exploration of anti-inflammatory therapeutic agents. Its structural features make it suitable for various medicinal chemistry applications that extend from basic research to potential therapeutic development.

In drug discovery, the compound functions as:

-

A lead compound for the development of novel anti-inflammatory agents

-

A structural scaffold that can be modified to explore structure-activity relationships

-

A pharmacological probe to investigate specific inflammatory pathways

-

A synthetic intermediate for the preparation of more complex bioactive molecules

The presence of multiple functional groups in the molecule provides opportunities for chemical modifications that can enhance biological activity, improve pharmacokinetic properties, or reduce potential toxicity. These modifications might include further substitutions on the aromatic ring, alterations to the alkyl groups, or functionalization of the amine groups.

Researchers utilize this compound to develop structure-activity relationship (SAR) studies, which help identify the molecular features essential for biological activity. Through systematic structural modifications and biological testing, medicinal chemists can optimize compounds derived from this structural class for specific therapeutic applications.

Research and Industrial Applications

Beyond medicinal chemistry, N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine finds applications in various research and industrial contexts. These applications leverage the compound's chemical properties and reactivity for diverse purposes in academic and industrial settings.

In academic research, the compound is used in:

-

Organic synthesis methodology development

-

Chemical biology investigations exploring protein-small molecule interactions

-

Materials science research, particularly in the development of functional materials with specific properties

-

Pharmacological studies investigating inflammatory pathways and potential therapeutic interventions

The compound's availability from chemical suppliers facilitates its use in research laboratories, where it can be employed in controlled experiments to advance scientific understanding. Researchers typically obtain the compound at high purity levels (NLT 98%) to ensure reliable and reproducible experimental results.

In industrial contexts, potential applications include:

-

As an intermediate in the synthesis of pharmaceutically active compounds

-

In the development of specialty chemicals with specific functional properties

-

As a component in the production of materials with tailored characteristics

The versatility of this compound in various research and industrial applications highlights its importance beyond its immediate biological activities. Its well-defined chemical structure and reactivity make it a valuable building block in multiple scientific disciplines, contributing to advances in chemistry, biology, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume